4-(3-Methoxyphenyl)-3-Hexanone
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Overview
Description
4-(3-Methoxyphenyl)-3-Hexanone is an organic compound with a unique structure that includes a methoxyphenyl group attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-3-Hexanone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable protocols to ensure high yield and purity. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-3-Hexanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ketone carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(3-Methoxyphenyl)-3-Hexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-3-Hexanone involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-(3-Methoxyphenyl)-3-Hexanone can be compared with similar compounds such as:
4-Benzyloxy-3-methoxybenzaldehyde: Similar in structure but with different functional groups and reactivity.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Shares the methoxyphenyl group but has different biological activities and applications.
Properties
CAS No. |
7355-84-2 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)hexan-3-one |
InChI |
InChI=1S/C13H18O2/c1-4-12(13(14)5-2)10-7-6-8-11(9-10)15-3/h6-9,12H,4-5H2,1-3H3 |
InChI Key |
APOLAIBEAIHBSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)C(=O)CC |
Origin of Product |
United States |
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